2,2',7,7'-Tetra(pyridin-4-yl)-9,9'-spirobi[fluorene]
Description
2,2',7,7'-Tetra(pyridin-4-yl)-9,9'-spirobi[fluorene] (TPSBF, CAS 1195403-94-1) is a tetradentate ligand featuring a rigid spirobi[fluorene] core functionalized with four pyridyl groups at the 2,2',7,7' positions. Its molecular formula is C₄₅H₂₈N₄ (MW 624.73), and it exhibits a twisted 3D geometry due to the spiro-conjugation, enhancing its utility in supramolecular chemistry and materials science . TPSBF is widely employed in coordination polymers (CPs) and metal-organic frameworks (MOFs) due to its ability to form stable, porous architectures through pyridyl–metal coordination .
Key properties include:
- Coordination Sites: Four pyridyl N-donors enable diverse metal-ligand interactions.
- Thermal Stability: Retains structural integrity under activation (e.g., solvent removal).
- Applications: Gas adsorption (CO₂ selectivity ), catalysis, and nanocluster assembly (e.g., Ag₁₂ clusters ).
Properties
Molecular Formula |
C45H28N4 |
|---|---|
Molecular Weight |
624.7 g/mol |
IUPAC Name |
4-(2',7,7'-tripyridin-4-yl-9,9'-spirobi[fluorene]-2-yl)pyridine |
InChI |
InChI=1S/C45H28N4/c1-5-37-38-6-2-34(30-11-19-47-20-12-30)26-42(38)45(41(37)25-33(1)29-9-17-46-18-10-29)43-27-35(31-13-21-48-22-14-31)3-7-39(43)40-8-4-36(28-44(40)45)32-15-23-49-24-16-32/h1-28H |
InChI Key |
TYCOVBAVFRJWPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C3=CC=NC=C3)C4(C5=C2C=CC(=C5)C6=CC=NC=C6)C7=C(C=CC(=C7)C8=CC=NC=C8)C9=C4C=C(C=C9)C1=CC=NC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene (Key Intermediate)
- Starting Material: 9,9'-spirobifluorene
- Reagents: Bromine (Br$$2$$) as brominating agent, iron(III) chloride (FeCl$$3$$) as catalyst
- Conditions: Bromination proceeds quantitatively to yield 2,2',7,7'-tetrabromo-9,9'-spirobifluorene, a white to off-white crystalline powder with melting point 395–400 °C.
This tetrabromo intermediate is crucial as the bromine atoms serve as reactive sites for subsequent coupling reactions.
| Parameter | Details |
|---|---|
| CAS Number | 128055-74-3 |
| Molecular Formula | C$${25}$$H$${12}$$Br$$_4$$ |
| Molecular Weight | 631.98 g/mol |
| Purity | >99% (HPLC) |
| Appearance | White to off-white powder/crystals |
| Melting Point | 395–400 °C |
Coupling Reaction to Introduce Pyridin-4-yl Groups
- Method: Suzuki-Miyaura cross-coupling reaction
- Reactants: 2,2',7,7'-tetrabromo-9,9'-spirobifluorene and 4-pyridinylboronic acid (or derivatives)
- Catalyst: Palladium-based catalysts (e.g., Pd(PPh$$3$$)$$4$$)
- Base: Commonly potassium carbonate (K$$2$$CO$$3$$) or similar
- Solvent: Mixtures such as toluene/water or dimethylformamide (DMF)/water
- Temperature: Typically reflux conditions (~80–110 °C)
- Yield: High yields typically reported (exact yields vary depending on conditions)
This method efficiently replaces bromine atoms with pyridin-4-yl substituents, yielding the target compound 2,2',7,7'-Tetra(pyridin-4-yl)-9,9'-spirobi[fluorene].
Research Findings and Analysis
Structural and Thermal Properties
- The spirobifluorene core provides excellent thermal stability and rigidity.
- The introduction of pyridin-4-yl groups enhances the compound's electronic properties, making it suitable for use as a host material in phosphorescent OLEDs.
- Thermal stability is typically high, with melting points often above 180 °C for related derivatives.
Photophysical and Electronic Properties
- Pyridine-substituted spirobifluorene derivatives exhibit high triplet energy levels (~2.7 eV), essential for efficient energy transfer in OLED applications.
- The substitution pattern and position of nitrogen in pyridine rings influence absorption maxima and emission properties, as well as charge transport characteristics.
Summary Table of Preparation Steps
| Step | Starting Material | Reagents & Catalysts | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | 9,9'-Spirobifluorene | Br$$2$$, FeCl$$3$$ | Bromination, room temp to reflux | 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene | Quantitative |
| 2 | 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene | 4-Pyridinylboronic acid, Pd catalyst | Suzuki coupling, reflux | 2,2',7,7'-Tetra(pyridin-4-yl)-9,9'-spirobi[fluorene] | High (varies) |
Chemical Reactions Analysis
Types of Reactions
2,2’,7,7’-Tetra(pyridin-4-yl)-9,9’-spirobi[fluorene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced fluorene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives of spirobi[fluorene].
Reduction: Reduced fluorene derivatives.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
2,2’,7,7’-Tetra(pyridin-4-yl)-9,9’-spirobi[fluorene] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination polymers.
Medicine: Investigated for use in drug delivery systems and as a component in therapeutic agents.
Industry: Employed in the development of organic light-emitting diodes (OLEDs), organic photovoltaics, and other electronic devices.
Mechanism of Action
The mechanism of action of 2,2’,7,7’-Tetra(pyridin-4-yl)-9,9’-spirobi[fluorene] depends on its application. In electronic devices, its unique structural properties facilitate efficient charge transport and light emission. In biological systems, the compound’s interaction with molecular targets can be attributed to its ability to form stable complexes with metal ions and other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Spirobi[fluorene] Derivatives with Different Functional Groups
Carboxylate vs. Pyridyl Functionalization
- SBF-Cu MOF: Utilizes 4,4′,4′′,4′′′-(9,9′-spirobi[fluorene]-2,2′,7,7′-tetrayl)tetrabenzoic acid (L), a tetracarboxylate ligand. Structure: Forms a 4–4 regular tiling topology with paddle-wheel Cu nodes. Properties: High surface area (Langmuir ~1,500 m²/g), open metal sites, and H₂ uptake capacity (1.2 wt% at 77 K) .
Luminescent Derivatives
- Chiral SBF Derivatives: Incorporate diphenylamino donor and cyano acceptor units. Properties: Solvent-sensitive circularly polarized luminescence (CPL) with high dissymmetry factors (|gₗᵤₘ| ~10⁻³). Synthesized from 7,7′-dibromo-SBF precursors . Comparison: TPSBF lacks intrinsic luminescence but serves as a structural scaffold, whereas these derivatives are tailored for optoelectronic applications .
Hole-Transporting Materials
- Spiro-NPB: 2,2',7,7'-Tetrakis[N-naphthalenyl(phenyl)-amino]-9,9-spiro-bifluorene (CAS 404001-42-9). Structure: Bulky substituents enhance glass transition temperature (Tg > 150°C). Applications: Used in OLEDs due to high hole mobility (~10⁻⁴ cm²/Vs) and thermal stability . Comparison: TPSBF’s pyridyl groups prioritize coordination chemistry, while Spiro-NPB’s aryl amines focus on charge transport .
Linkers with Varied Denticity in Coordination Polymers
Key Insights :
- TPSBF’s tetradentate nature balances structural complexity and synthetic feasibility, enabling 3D frameworks (e.g., [Cd(pda)₀.₅(TPSBF)₀.₅(HCOO)] with CO₂ adsorption capacity ~45 cm³/g at 273 K ).
- Hexadentate linkers (e.g., hpbt) form more intricate clusters but are less explored .
Comparison with Covalent Organic Frameworks (COFs)
- COF-38/39 : Synthesized from 4,4′,4″,4‴-(9,9′-spirobi[fluorene]-2,2′,7,7′-tetrayl)-tetrabenzaldehyde (SFTB) and diamines.
Electronic and Steric Effects of Substituents
Notable Trends:
- Bulky substituents (e.g., in Spiro-NPB) improve thermal stability but reduce solubility.
- Pyridyl groups in TPSBF enable versatile coordination without significantly compromising solubility .
Biological Activity
Chemical Identity and Properties
2,2',7,7'-Tetra(pyridin-4-yl)-9,9'-spirobi[fluorene] is a complex organic compound with the molecular formula and a molecular weight of 624.73 g/mol. It is characterized by a spirobifluorene core structure with four pyridine groups attached. The compound is classified under CAS number 1195403-94-1 and has shown potential in various biological applications.
Chemical Structure
The compound's structure can be represented as follows:
Anticancer Properties
Research indicates that 2,2',7,7'-Tetra(pyridin-4-yl)-9,9'-spirobi[fluorene] exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, it has been tested against breast cancer cells (MCF-7) and exhibited an IC50 value indicating effective cytotoxicity.
The proposed mechanism of action for the anticancer effects involves the induction of apoptosis and cell cycle arrest in cancer cells. The compound appears to interact with cellular pathways that regulate apoptosis, leading to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It was tested against several bacterial strains and exhibited inhibitory effects, particularly against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 25 | |
| Bacillus subtilis | 10 |
Case Studies
- Breast Cancer Treatment : A study conducted on MCF-7 cells showed that treatment with 2,2',7,7'-Tetra(pyridin-4-yl)-9,9'-spirobi[fluorene] resulted in significant apoptosis as evidenced by flow cytometry analysis. The study highlighted the compound's potential as a therapeutic agent for breast cancer management.
- Antibacterial Efficacy : In a clinical evaluation involving various bacterial strains isolated from patients, the compound demonstrated effective antibacterial properties, suggesting its potential use in treating infections caused by resistant strains.
Pharmacokinetics
Pharmacokinetic studies are essential to understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest moderate bioavailability with a half-life suitable for therapeutic applications.
Future Directions
Further research is needed to explore:
- In vivo efficacy : Animal models should be utilized to confirm the anticancer and antimicrobial activities observed in vitro.
- Mechanistic studies : Detailed investigations into the molecular pathways affected by this compound will help elucidate its full biological profile.
- Formulation development : Investigating suitable drug delivery systems could enhance its therapeutic potential.
Q & A
Q. How is 2,2',7,7'-Tetra(pyridin-4-yl)-9,9'-spirobi[fluorene] synthesized, and what are its key structural features?
The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling between tetrahalogenated spirobi[fluorene] precursors (e.g., 2,2',7,7'-tetrabromo-9,9'-spirobi[fluorene]) and pyridin-4-yl boronic esters under inert conditions . The spirobi[fluorene] core imposes rigidity and orthogonality, while the pyridinyl groups act as coordination sites for metal ions, enabling applications in metal-organic frameworks (MOFs) or nanomaterials . Key structural features include a 90° dihedral angle between fluorene units and π-conjugation extending across the spiro-junction, enhancing electronic delocalization .
Q. What characterization techniques are critical for confirming the structure of this compound?
- Single-crystal X-ray diffraction (SCXRD): Resolves the spiro-conformation and confirms pyridinyl substitution patterns .
- Nuclear Magnetic Resonance (NMR): H and C NMR verify regioselectivity and purity, with aromatic proton signals split due to symmetry .
- Mass spectrometry (MS): High-resolution ESI-MS confirms molecular weight and isotopic patterns .
- UV-Vis and fluorescence spectroscopy: Probe electronic transitions; the compound exhibits absorption bands at ~300–350 nm and emission in the blue region due to extended π-systems .
Q. How does the spirobi[fluorene] core influence electronic properties compared to planar analogues?
The spirobi[fluorene] core disrupts coplanarity, reducing π-π stacking interactions and enhancing solubility. This distortion creates a twisted intramolecular charge transfer (TICT) state, which can lower recombination rates in optoelectronic applications . Electrochemical studies (cyclic voltammetry) reveal a HOMO level of ~-5.2 eV, suitable for hole transport in organic semiconductors .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in functionalizing 2,2',7,7'-tetrasubstituted spirobi[fluorene] derivatives?
- Directed metalation: Use directing groups (e.g., bromine) to control nitration or cross-coupling positions . For example, nitration of 2,2'-dibromo-9,9'-spirobi[fluorene] with Cu(NO) yields 2,2’-dibromo-7,7’-dinitro derivatives with 89% regioselectivity .
- Protection/deprotection: Temporarily block reactive sites during sequential functionalization .
- Computational guidance: Density functional theory (DFT) predicts electron density distributions to prioritize reactive sites .
Q. How is this compound utilized in constructing metal-organic frameworks (MOFs)?
The pyridinyl groups coordinate with metal nodes (e.g., Cu, Ag) to form porous frameworks. For example, SBF-Cu MOF exhibits a 4,4-tiling topology with paddle-wheel Cu(COO) nodes, yielding a surface area of ~1,200 m/g and H uptake of 1.2 wt% at 77 K . Activation at 150°C under vacuum opens metal sites for gas adsorption . In Ag cluster assemblies, the compound bridges clusters into 3D architectures via pyridinyl-Ag coordination .
Q. What role does this compound play in silver nanocluster-based materials?
It acts as a multitopic linker in Ag nanocluster assemblies, forming 3D frameworks with high symmetry. Each Ag node coordinates with four pyridinyl groups, creating a porous structure with potential for catalytic or sensing applications. The spirobi[fluorene] backbone provides rigidity, stabilizing the framework against collapse .
Q. How can computational modeling predict the optoelectronic properties of derivatives?
- Gaussian disorder model (GDM): Analyzes charge transport by fitting temperature-dependent mobility data to estimate energetic disorder (~80 meV) and hopping distances .
- Time-dependent DFT (TD-DFT): Simulates UV-Vis spectra and exciton binding energies, correlating substituent effects (e.g., electron-withdrawing groups) with redshifted emissions .
- Molecular dynamics (MD): Models packing motifs in thin films to predict crystallinity and charge-carrier mobility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
